2-Bromo-3-methoxy-5,6-dimethylpyrazine

GPR35 agonism GPCR pharmacology HT-29 cell assay

2-Bromo-3-methoxy-5,6-dimethylpyrazine (CAS 93685-81-5) is a tri-substituted halogenopyrazine featuring bromine at position 2, methoxy at position 3, and methyl groups at positions 5 and 6 on the pyrazine ring. This compound belongs to the pyrazine class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B12957255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxy-5,6-dimethylpyrazine
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)OC)Br)C
InChIInChI=1S/C7H9BrN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3
InChIKeyVTGIPXMZCONXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxy-5,6-dimethylpyrazine: Core Identity and Baseline Parameters for Procurement Evaluation


2-Bromo-3-methoxy-5,6-dimethylpyrazine (CAS 93685-81-5) is a tri-substituted halogenopyrazine featuring bromine at position 2, methoxy at position 3, and methyl groups at positions 5 and 6 on the pyrazine ring . This compound belongs to the pyrazine class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions . Its molecular formula is C₇H₉BrN₂O with a molecular weight of 217.06 g/mol [1]. The bromine substituent at the 2-position confers electrophilic reactivity suitable for cross-coupling chemistry, while the methoxy and methyl substituents modulate electronic properties and lipophilicity [2]. The compound serves as a versatile synthetic building block in medicinal chemistry and materials science applications [2].

Why 2-Bromo-3-methoxy-5,6-dimethylpyrazine Cannot Be Readily Substituted by In-Class Analogs


Halogenopyrazines exhibit pronounced structure-activity relationship (SAR) divergence driven by subtle substituent variations, rendering broad in-class interchangeability invalid for procurement decisions [1]. The specific substitution pattern of 2-bromo-3-methoxy-5,6-dimethylpyrazine creates a unique electronic and steric environment distinct from chloro analogs (e.g., 2-chloro-3-methoxy-5,6-dimethylpyrazine), regioisomeric bromo derivatives (e.g., 5-bromo-2,3-dimethylpyrazine), and non-halogenated or methoxy-absent analogs [2]. Bromine at the 2-position adjacent to the 3-methoxy group establishes differential reactivity in transition metal-catalyzed cross-couplings compared to 2-chloro or non-halogenated variants [2]. Furthermore, the combined 5,6-dimethyl substitution pattern modulates the pyrazine ring's electron density and influences both biological target engagement and physicochemical properties including lipophilicity and metabolic stability [3]. These multidimensional differences necessitate compound-specific evaluation rather than class-level substitution.

Quantitative Differentiation Evidence for 2-Bromo-3-methoxy-5,6-dimethylpyrazine Procurement Selection


GPR35 Agonist Activity of 2-Bromo-3-methoxy-5,6-dimethylpyrazine vs. Chloro Analog

In a standardized GPR35 agonist assay using human HT-29 cells assessing desensitization to 1 µM zaprinast, 2-bromo-3-methoxy-5,6-dimethylpyrazine exhibited an IC₅₀ of 380 nM [1]. The direct chloro analog, 2-chloro-3-methoxy-5,6-dimethylpyrazine, demonstrated substantially greater potency with an IC₅₀ of 8.60 nM under identical assay conditions [2].

GPR35 agonism GPCR pharmacology HT-29 cell assay

BRPF2 Bromodomain Inhibition: Target Compound vs. Chloro Analog Activity Profile

In a BROMOscan assay measuring inhibition of human BRPF2-BRD1 (bromodomain-containing protein 1, also known as BRPF2), 2-bromo-3-methoxy-5,6-dimethylpyrazine demonstrated an IC₅₀ of 1.40 × 10³ nM (1.40 µM) [1]. In contrast, the chloro analog 2-chloro-3-methoxy-5,6-dimethylpyrazine showed markedly weaker inhibition with an IC₅₀ > 1.00 × 10⁵ nM (>100 µM) [2].

BRPF2 bromodomain epigenetic regulation bromodomain inhibition

GPR35 Agonist Activity of 2-Bromo-3-methoxy-5,6-dimethylpyrazine vs. Regioisomeric Bromo Analog

In a GPR35 desensitization assay using human HT-29 cells, 2-bromo-3-methoxy-5,6-dimethylpyrazine demonstrated an IC₅₀ of 380 nM [1]. The regioisomeric analog 5-bromo-2,3-dimethylpyrazine (lacking the 3-methoxy group, with bromine at position 5 and methyls at positions 2 and 3) exhibited substantially greater potency with an IC₅₀ of 26 nM under comparable assay conditions [2].

GPR35 agonism regioisomer SAR HT-29 cell assay

Physicochemical Differentiation: LogP and Molecular Weight Impact on Drug-Likeness

2-Bromo-3-methoxy-5,6-dimethylpyrazine exhibits a calculated logP (cLogP) of 1.183 [1] with a molecular weight of 217.06 g/mol , placing it within favorable Lipinski parameter space. The chloro analog 2-chloro-3-methoxy-5,6-dimethylpyrazine (molecular formula C₈H₁₀ClN₂O, MW ~186.6 g/mol) differs in both molecular weight and halogen-dependent lipophilicity [2].

physicochemical properties Lipinski parameters drug-likeness

Synthetic Utility: Bromine as Superior Leaving Group for Cross-Coupling Relative to Chlorine

The bromine substituent at the 2-position of 2-bromo-3-methoxy-5,6-dimethylpyrazine provides enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the chloro analog [1]. Bromoarenes generally exhibit 10- to 100-fold greater reactivity than chloroarenes in Suzuki-Miyaura couplings under comparable conditions due to the lower bond dissociation energy of C-Br (285 kJ/mol) relative to C-Cl (327 kJ/mol) [2]. The presence of the 3-methoxy group adjacent to bromine further influences regioselectivity and reaction yields in cross-coupling applications [3].

Suzuki-Miyaura coupling cross-coupling reactions synthetic methodology

BRPF2 Selectivity Profile: Target Compound Activity Across BRPF Family Bromodomains

2-Bromo-3-methoxy-5,6-dimethylpyrazine exhibits an IC₅₀ of 1.40 µM against BRPF2-BRD1 [1]. In the broader context of bromodomain inhibitor selectivity, benchmark chemical probes such as NI-42 demonstrate IC₅₀ values of 48 nM for BRPF2, 7.9 nM for BRPF1, and 260 nM for BRPF3, with corresponding Kd values of 210 nM, 40 nM, and 940 nM respectively [2].

BRPF bromodomain epigenetic inhibitors selectivity profiling

Evidence-Based Application Scenarios for 2-Bromo-3-methoxy-5,6-dimethylpyrazine in Research and Development


Epigenetic Research: BRPF2 Bromodomain Inhibitor Development and SAR Exploration

For research programs investigating bromodomain and PHD finger-containing protein 2 (BRPF2/BRD1) inhibition, 2-bromo-3-methoxy-5,6-dimethylpyrazine serves as a validated starting scaffold with documented IC₅₀ of 1.40 µM in BROMOscan assays [1]. This potency tier positions the compound for applications where sub-micromolar to low-micromolar BRPF2 inhibition is required, distinct from benchmark probes like NI-42 (IC₅₀ 48 nM) [2]. The compound's bromine substituent enables further derivatization via cross-coupling chemistry, facilitating SAR exploration around the pyrazine core.

GPR35 Pharmacology: Moderate-Affinity Agonist for Receptor Characterization

With an IC₅₀ of 380 nM in GPR35 agonist desensitization assays using human HT-29 cells, 2-bromo-3-methoxy-5,6-dimethylpyrazine provides a moderate-affinity pharmacological tool for GPR35 receptor studies [1]. This potency profile contrasts with the more potent chloro analog (IC₅₀ 8.60 nM) [2] and the regioisomeric 5-bromo-2,3-dimethylpyrazine (IC₅₀ 26 nM) , enabling researchers to select an agonist with appropriate potency for their specific experimental context in inflammation, metabolic disorder, or nociception research.

Medicinal Chemistry Building Block: Suzuki-Miyaura Cross-Coupling Applications

The bromine substituent at the 2-position of 2-bromo-3-methoxy-5,6-dimethylpyrazine provides enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to chloro analogs, due to the lower C-Br bond dissociation energy (~285 kJ/mol vs. ~327 kJ/mol for C-Cl) [1]. The presence of the 3-methoxy group adjacent to bromine influences regioselectivity and reaction outcomes, making this compound a preferred building block for synthesizing elaborated pyrazine-containing scaffolds when coupling efficiency and mild reaction conditions are prioritized [2].

Comparative SAR Studies: Halogen Substitution Effects on Biological Activity

The differential biological activity between 2-bromo-3-methoxy-5,6-dimethylpyrazine and its chloro analog (44-fold GPR35 potency difference; >71-fold BRPF2 potency difference) makes this compound valuable for systematic structure-activity relationship investigations examining halogen-dependent target engagement [1][2]. This halogen-SAR dataset supports medicinal chemistry efforts to optimize potency, selectivity, and physicochemical properties in pyrazine-based lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methoxy-5,6-dimethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.